N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-cyano-4,6-dimethylpyridin-2-yl group at the 1-position and a cyclopropanesulfonamide moiety at the 4-position.
Properties
IUPAC Name |
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-9-12(2)18-16(15(11)10-17)20-7-5-13(6-8-20)19-23(21,22)14-3-4-14/h9,13-14,19H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICJXCMZUEABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)NS(=O)(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 3-cyano-4,6-dimethylpyridine ring: This can be achieved through a series of reactions, including nitration, reduction, and cyclization.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or other suitable methods.
Coupling of the pyridine and piperidine rings: This step often involves the use of coupling reagents such as EDCI or DCC.
Introduction of the cyclopropanesulfonamide group: This can be done through a sulfonylation reaction using cyclopropanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The cyano group and the sulfonamide group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the biological pathways it targets.
Comparison with Similar Compounds
Cyclopentyl vs. Piperidine Cores
- Compound A: N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (from ) replaces the piperidine ring with a substituted cyclopentyl group. The ethyl substituent at the 3-position and pyrrolopyridine moiety introduce distinct steric and electronic properties compared to the dimethylpyridine in the target compound. This may alter solubility and target selectivity .
Heteroaromatic Substituents
- The target compound’s 3-cyano-4,6-dimethylpyridin-2-yl group contrasts with Compound C (: N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide), which incorporates an imidazo-pyrrolopyrazine system. The latter’s fused heteroaromatic system may enhance π-π stacking interactions but reduce metabolic stability due to increased electron density .
Substituent Effects on Physicochemical Properties
- Lipophilicity: The target compound’s methyl and cyano groups likely increase logP compared to Compound A’s nitro-pyrrolopyridine group, which may improve membrane permeability .
- Thermal Stability: Compound D () exhibits a melting point of 211–214°C, suggesting strong crystalline packing due to its planar chromenone system, whereas the target compound’s melting behavior is unreported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
